molecular formula C19H18ClN3O4 B1649598 3-(4-Chlorobenzyl)-8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021126-96-4

3-(4-Chlorobenzyl)-8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B1649598
CAS No.: 1021126-96-4
M. Wt: 387.8
InChI Key: ABHLPSYACXEPFV-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)-8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro linkage between a triazaspirodecane core and a furan ring, with additional functional groups such as a chlorobenzyl and a carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzyl)-8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can be achieved through a multi-step process involving several key reactions. One common approach involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and involves highly regioselective C-C coupling and spiro scaffold formation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would be applicable.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzyl)-8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The furan ring and other functional groups can be oxidized under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring and other functional groups.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Substituted derivatives of the chlorobenzyl group.

Scientific Research Applications

3-(4-Chlorobenzyl)-8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex spiro compounds.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzyl)-8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[4.5]decane derivatives: These compounds share a similar spiro structure but differ in functional groups and substituents.

    Diazaspiro[4.5]decane derivatives: These compounds have two nitrogen atoms in the spiro ring system and exhibit different chemical properties.

Uniqueness

3-(4-Chlorobenzyl)-8-(furan-2-carbonyl)-1,3,8-triazaspiro[45]decane-2,4-dione is unique due to its specific combination of functional groups and spiro structure

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c20-14-5-3-13(4-6-14)12-23-17(25)19(21-18(23)26)7-9-22(10-8-19)16(24)15-2-1-11-27-15/h1-6,11H,7-10,12H2,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHLPSYACXEPFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201124970
Record name 3-[(4-Chlorophenyl)methyl]-8-(2-furanylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201124970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021126-96-4
Record name 3-[(4-Chlorophenyl)methyl]-8-(2-furanylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1021126-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Chlorophenyl)methyl]-8-(2-furanylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201124970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Chlorobenzyl)-8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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3-(4-Chlorobenzyl)-8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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3-(4-Chlorobenzyl)-8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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3-(4-Chlorobenzyl)-8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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3-(4-Chlorobenzyl)-8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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3-(4-Chlorobenzyl)-8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

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